physical and chemical properties of 2,2-dimethoxypropanenitrile
physical and chemical properties of 2,2-dimethoxypropanenitrile
Introduction
2,2-dimethoxypropanenitrile, a molecule of significant interest in modern organic synthesis, presents a unique structural motif combining a nitrile group and a dimethyl acetal at a quaternary carbon center. This arrangement imparts distinct physical and chemical properties that are of considerable value to researchers and professionals in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this versatile compound, with a focus on practical, field-proven insights.
While experimental data for 2,2-dimethoxypropanenitrile is not extensively documented in publicly accessible literature, this guide synthesizes available information, including data for the closely related isomer 2-methoxy-2-methylpropanenitrile, to provide a robust and practical resource. All data is presented with clear sourcing to ensure scientific integrity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,2-dimethoxypropanenitrile is fundamental to its application in a laboratory setting. The following table summarizes key known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
| CAS Number | 53981-66-1 | NextSDS[2] |
| Appearance | Colorless liquid (Predicted) | Inferred from related compounds |
| Boiling Point | Predicted to be similar to isomers | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Expected to be soluble in common organic solvents | Inferred from structural features |
| SMILES | CC(C#N)(OC)OC | [1] |
| InChI | InChI=1S/C5H9NO2/c1-5(4-6,7-2)8-3/h1-3H3 | [1] |
Synthesis of 2,2-dimethoxypropanenitrile
The synthesis of 2,2-dimethoxypropanenitrile can be approached through the methylation of acetone cyanohydrin, a common starting material derived from acetone. The following protocol is adapted from a well-established procedure for the synthesis of the related isomer, 2-methoxy-2-methylpropanenitrile, and is expected to be effective for the target molecule.
Synthesis Pathway
Caption: Synthesis pathway for 2,2-dimethoxypropanenitrile.
Experimental Protocol
Materials:
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Acetone
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Sodium cyanide (or potassium cyanide)
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Sodium hydride (60% dispersion in mineral oil)
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Dimethyl sulfate
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Diethyl ether
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Brine
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Anhydrous magnesium sulfate
Step-by-Step Methodology:
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Synthesis of Acetone Cyanohydrin: In a well-ventilated fume hood, carefully prepare acetone cyanohydrin from acetone and sodium cyanide according to established literature procedures. Extreme caution is advised as this step involves highly toxic cyanide salts and the potential generation of hydrogen cyanide gas.
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Formation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
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Add a solution of acetone cyanohydrin (1 equivalent) in anhydrous THF dropwise to the sodium hydride suspension.
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Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the sodium alkoxide.
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Methylation: Add dimethyl sulfate (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to yield pure 2,2-dimethoxypropanenitrile.
Spectroscopic Characterization
The identity and purity of the synthesized 2,2-dimethoxypropanenitrile can be confirmed through a combination of spectroscopic techniques. The following data is predicted based on the molecular structure and comparison with analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 | s | 6H | -OCH₃ |
| ~1.6 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~120 | -C≡N |
| ~95 | C(OCH₃)₂ |
| ~52 | -OCH₃ |
| ~25 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the nitrile and acetal functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2240 | C≡N (Nitrile stretch) |
| ~1150-1050 | C-O (Acetal C-O stretch) |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. Predicted fragmentation patterns are also provided.
| m/z | Assignment |
| 115 | [M]⁺ (Molecular ion) |
| 100 | [M - CH₃]⁺ |
| 84 | [M - OCH₃]⁺ |
Chemical Reactivity and Stability
The reactivity of 2,2-dimethoxypropanenitrile is primarily governed by the nitrile and acetal functional groups.
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Hydrolysis: The acetal is susceptible to hydrolysis under acidic conditions, which would yield acetone and methanol. The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, respectively.
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Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
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Stability: The compound is expected to be stable under neutral and anhydrous conditions. It should be stored away from strong acids and moisture to prevent degradation.
Applications in Research and Drug Development
While specific applications of 2,2-dimethoxypropanenitrile are not widely reported, its structure suggests several potential uses in organic synthesis and drug development:
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Building Block: The presence of two distinct functional groups makes it a valuable building block for the synthesis of more complex molecules, including heterocycles and other nitrogen-containing compounds.
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Pharmaceutical Scaffolds: The core structure could serve as a scaffold for the development of novel therapeutic agents. The nitrile group can be converted into various other functional groups, allowing for the exploration of structure-activity relationships.
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Protecting Group Chemistry: While the acetal itself is a protecting group for a ketone, the overall molecule could potentially be used in more complex synthetic strategies where the nitrile serves as a precursor to other functionalities.
Safety and Handling
2,2-dimethoxypropanenitrile is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.[2]
Precautionary Measures:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Keep away from heat, sparks, and open flames.
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Store in a tightly closed container in a cool, dry place.
Conclusion
2,2-dimethoxypropanenitrile is a promising, yet under-explored, chemical entity with significant potential in organic synthesis. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted characterization data. It is our hope that this information will empower researchers and drug development professionals to explore the full potential of this intriguing molecule in their scientific endeavors. Further experimental validation of the data presented herein is encouraged to build upon this foundational knowledge.
References
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NextSDS. 2,2-dimethoxypropanenitrile — Chemical Substance Information. [Link]
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ResearchGate. Synthesis of 2. Reagents and conditions: (a) 2,2-dimethoxypropane, pTsOH·H2O, rt. [Link]
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PubChem. 2,2-Dimethoxypropane. [Link]
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PubChem. 3,3-Dimethoxypropiononitrile. [Link]
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PubChemLite. 2,2-dimethoxypropanenitrile (C5H9NO2). [Link]
- Google Patents.
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Ataman Kimya. 2,2-DIMETHOXYPROPANE. [Link]
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Wikipedia. 2,2-Dimethoxypropane. [Link]
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NIST WebBook. Propanenitrile, 2,2-dimethyl-. [Link]
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NIST WebBook. Propane, 2,2-dimethoxy-. [Link]
